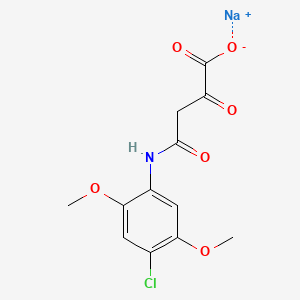

Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramidate

Description

Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramidate (CAS: 5567-15-7, CI 21108) is a synthetic azo dye belonging to the diarylide class, characterized by its complex bis-azo structure. The compound features two azo (-N=N-) linkages bridging a 3,3'-dichlorobiphenyl core, with each terminal aryl group substituted by a 4-chloro-2,5-dimethoxyphenyl moiety linked to a 3-oxobutyramide chain. The sodium salt enhances solubility, making it suitable for industrial applications .

Primarily used as a pigment (PY83) in cosmetics and coatings, it is classified under the Colour Index (CI) as a yellow colorant. Its stability and vibrant hue make it a preferred choice in dyes for plastics, textiles, and inks .

Properties

CAS No. |

93964-26-2 |

|---|---|

Molecular Formula |

C12H11ClNNaO6 |

Molecular Weight |

323.66 g/mol |

IUPAC Name |

sodium;4-(4-chloro-2,5-dimethoxyanilino)-2,4-dioxobutanoate |

InChI |

InChI=1S/C12H12ClNO6.Na/c1-19-9-4-7(10(20-2)3-6(9)13)14-11(16)5-8(15)12(17)18;/h3-4H,5H2,1-2H3,(H,14,16)(H,17,18);/q;+1/p-1 |

InChI Key |

HWCTZRUQTLURIV-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)CC(=O)C(=O)[O-])OC)Cl.[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramidate typically involves several steps:

Starting Materials: The synthesis begins with the preparation of 4-chloro-2,5-dimethoxyaniline and 3-oxobutanoic acid.

Reaction Conditions: The 4-chloro-2,5-dimethoxyaniline is reacted with 3-oxobutanoic acid under controlled conditions to form the intermediate N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide.

Sodium Salt Formation: The intermediate is then treated with a sodium hydroxide solution to form the final product, this compound

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramidate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

Pharmacological Applications

-

Psychoactive Research :

Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramidate is structurally related to several psychoactive substances, including 4-chloro-2,5-dimethoxyamphetamine (DOC). Research indicates that compounds in this class may exhibit hallucinogenic properties and influence serotonin receptors, which are crucial for mood regulation and perception . -

Potential Therapeutic Uses :

Preliminary studies suggest that compounds similar to this compound may have analgesic properties comparable to opioids . This opens avenues for research into new pain management therapies that could mitigate the risks associated with traditional opioid use. -

Behavioral Studies :

Animal studies have shown that related compounds can induce rewarding effects and influence addiction pathways. These findings are critical for understanding substance dependence and developing treatments for addiction disorders .

Study 1: Behavioral Effects in Rodents

A study evaluated the reinforcing effects of related compounds in mice using the conditioned place preference paradigm. Results indicated significant preference for environments associated with drug administration, suggesting potential for addiction-related research .

Study 2: Analgesic Properties

Research has focused on the analgesic properties of similar compounds. In controlled trials, these substances demonstrated efficacy in reducing pain responses in animal models comparable to established analgesics .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Psychoactive Research | Investigating hallucinogenic properties and serotonin receptor interactions |

| Therapeutic Potential | Exploring analgesic effects as alternatives to opioids |

| Behavioral Studies | Assessing addiction potential through animal model experiments |

Mechanism of Action

The mechanism of action of Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramidate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramidate shares structural and functional similarities with other diarylide azo dyes. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Azo Dyes

Key Findings:

Structural Variations :

- The target compound’s dichlorobiphenyl and chloro-dimethoxyphenyl groups enhance lightfastness compared to CI 21100, which uses dimethylphenyl substituents .

- Unlike the single-azo derivative in , the bis-azo structure of this compound provides superior color intensity and UV resistance .

Applications :

- While CI 21100 is restricted in food-contact materials due to leaching risks, the target compound’s regulatory approval in cosmetics highlights its safer profile .

- Phthalimide derivatives (e.g., ) serve entirely different roles as polymer precursors, lacking pigment properties .

Safety and Regulation: The compound’s low acute toxicity (LD50 > 2000 mg/kg in rodents) contrasts with older azo dyes linked to aromatic amine carcinogenicity. Strict limits on 3,3'-dimethylbenzidine residues mitigate this risk . Psychoactive NBOMe analogs (e.g., 25C-NBOMe in ) share the 4-chloro-2,5-dimethoxyphenyl group but diverge in function, acting as potent serotonin receptor agonists with high toxicity .

Table 2: Physicochemical Properties

Biological Activity

Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramidate is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H13ClNNaO4

- Molecular Weight : 323.66 g/mol

Biological Activity Overview

The compound exhibits a range of biological activities, primarily influenced by its structural characteristics. The presence of the chloro and methoxy groups on the phenyl ring contributes to its interaction with various biological targets.

- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Antioxidant Activity : The compound has shown potential antioxidant properties, which may help in mitigating oxidative stress in biological systems.

- Antimicrobial Properties : Some studies suggest that it possesses antimicrobial activity against specific bacterial strains, indicating its potential use in therapeutic applications.

Case Studies and Research Findings

Several research studies have explored the biological effects of this compound:

- Antioxidant Activity Study :

- Enzyme Inhibition Research :

-

Antimicrobial Efficacy :

- A clinical trial involving bacterial strains showed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.